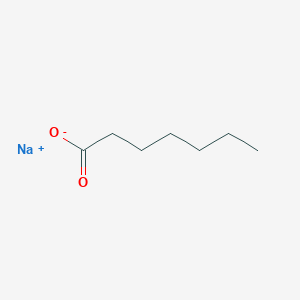

sodium;heptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2.Na/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTDPTPUELYEPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sodium Heptanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium heptanoate (B1214049), the sodium salt of heptanoic acid, is a versatile short-chain fatty acid salt with increasing significance in various scientific and industrial sectors.[1][2][3] Its utility spans from use as a food additive and preservative to applications in pharmaceutical formulations as an emulsifier and stabilizer.[1][2][3] In the realm of life sciences, it serves as a valuable biochemical reagent for studying fatty acid metabolism and as a carbon source in cell culture.[1][2] This technical guide provides an in-depth overview of the fundamental physicochemical properties of sodium heptanoate, detailed experimental protocols for its characterization, and an exploration of its known biological signaling pathways.

Physicochemical Properties

The core physicochemical properties of sodium heptanoate are summarized in the tables below, providing a comprehensive reference for laboratory and developmental applications.

General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₁₃NaO₂ | [4] |

| Molecular Weight | 152.17 g/mol | [4] |

| Appearance | White to off-white powder/crystal | [4] |

| Melting Point | 350 °C | [3] |

| Boiling Point | 222.6 °C at 760 mmHg | [5] |

| Density | 1.204 g/cm³ | [3] |

| pKa of Heptanoic Acid | 4.89 (at 25 °C) | [6][7] |

Solubility

| Solvent | Solubility | Reference |

| Water | 100 mg/mL (ultrasonication may be required) | [2] |

| Heptanoic Acid in Water | 0.2419 g/100 mL (at 15 °C) | [6][7][8] |

| Heptanoic Acid in Water | 2.82 x 10³ mg/L (at 25 °C) | [5] |

| Heptanoic Acid in Ethanol | Very soluble | [8] |

| Heptanoic Acid in Ether | Very soluble | [8] |

| Heptanoic Acid in Acetone | Soluble | [5] |

| Heptanoic Acid in DMF | Soluble | [5] |

| Heptanoic Acid in DMSO | Soluble | [5] |

Spectroscopic Data

| Technique | Key Features | Reference |

| ¹H NMR | Spectra available in D₂O. | [9] |

| ¹³C NMR | Spectra available in D₂O. | [9] |

| FT-IR | Spectra available (KBr wafer). | [6] |

| Raman | Spectra available. | [9] |

| Mass Spectrometry | Data available. | [10] |

Experimental Protocols

This section provides detailed methodologies for the characterization of sodium heptanoate.

Determination of Melting Point

The melting point of sodium heptanoate can be determined using a standard capillary melting point apparatus.

Protocol:

-

Ensure the sodium heptanoate sample is completely dry and finely powdered.[11]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[12]

-

Place the capillary tube into the heating block of the melting point apparatus.[12]

-

Heat the block at a medium rate to approximately 20 °C below the expected melting point.[12]

-

Decrease the heating rate to about 1-2 °C per minute to ensure accurate determination.[7]

-

Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range represents the melting point.[12]

Solubility Assessment

A standard shake-flask method can be employed to determine the solubility of sodium heptanoate in a given solvent.

Protocol:

-

Add an excess amount of sodium heptanoate to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent.

-

Quantify the concentration of sodium heptanoate in the diluted solution using an appropriate analytical technique, such as HPLC or titration.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Spectroscopic Analysis

¹H and ¹³C NMR Protocol:

-

Dissolve approximately 5-10 mg of sodium heptanoate in a deuterated solvent (e.g., D₂O) in an NMR tube.[13] The final volume should be around 0.6-0.7 mL.

-

Add a small amount of an internal standard (e.g., TMS or a suitable water-soluble standard) if quantitative analysis is required.

-

Acquire the ¹H NMR spectrum. For quantitative results, ensure a sufficient relaxation delay between scans.

-

Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[14] A larger number of scans will be necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[14]

Thin Solid Film Protocol:

-

Dissolve a small amount of sodium heptanoate in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[1]

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[1]

-

Mount the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum.

KBr Pellet Protocol:

-

Grind a small amount of sodium heptanoate with dry potassium bromide (KBr) powder in a mortar and pestle.[15]

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.[16]

-

Place the pellet in the sample holder and acquire the spectrum.[16]

Biological Signaling Pathways

Sodium heptanoate, as a short-chain fatty acid, is known to influence cellular processes through at least two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G protein-coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids, including the heptanoate anion, can act as inhibitors of HDACs.[17] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[18] By inhibiting HDACs, sodium heptanoate can lead to hyperacetylation of histones, a more open chromatin structure, and altered gene expression.[18] This can subsequently affect cell cycle progression, differentiation, and apoptosis.[18]

G Protein-Coupled Receptor (GPCR) Activation

Certain GPCRs are activated by short-chain fatty acids. Upon binding of sodium heptanoate to its specific GPCR on the cell surface, a conformational change is induced in the receptor.[19] This activates an associated heterotrimeric G protein, leading to the exchange of GDP for GTP on the Gα subunit.[19] The activated Gα and Gβγ subunits then dissociate and modulate the activity of downstream effector proteins, such as adenylyl cyclase or phospholipase C, initiating a cascade of intracellular signaling events.[20]

Experimental Workflow: In Vitro Cell-Based Assay

The following workflow outlines a general procedure for assessing the biological effects of sodium heptanoate on a specific cell line in vitro.

Workflow Description:

-

Cell Seeding & Culture: Plate the chosen cell line at an appropriate density in multi-well plates and culture under standard conditions until they reach the desired confluency.

-

Sodium Heptanoate Treatment: Prepare a range of concentrations of sodium heptanoate in the appropriate cell culture medium. Treat the cells with these concentrations for various time points to assess both dose-dependent and time-dependent effects.

-

Incubation: Incubate the treated cells for the predetermined time periods under standard cell culture conditions.

-

Endpoint Assay: Following incubation, perform the desired endpoint assay. This could include assays for cell viability (e.g., MTT, LDH), gene expression (e.g., qPCR, RNA-seq), protein expression (e.g., Western blot, ELISA), or specific cellular functions.

-

Data Analysis & Interpretation: Analyze the data collected from the endpoint assays to determine the effects of sodium heptanoate on the cells. Statistical analysis should be performed to determine the significance of the observed effects.

Conclusion

This technical guide provides a comprehensive overview of the basic properties of sodium heptanoate, offering valuable data and protocols for researchers and professionals in drug development and related fields. The presented information on its physicochemical characteristics, analytical methodologies, and biological activities serves as a foundational resource for further investigation and application of this multifaceted compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 10051-45-3: Sodium heptanoate | CymitQuimica [cymitquimica.com]

- 4. Sodium Heptanoate | 10051-45-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Heptanoic acid CAS#: 111-14-8 [m.chemicalbook.com]

- 7. Heptanoic acid | 111-14-8 [chemicalbook.com]

- 8. Enanthic acid - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. Allosteric sodium in class A GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Exposome-Explorer - Heptanoic acid (Compound) [exposome-explorer.iarc.fr]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. eng.uc.edu [eng.uc.edu]

- 17. gsartor.org [gsartor.org]

- 18. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jackwestin.com [jackwestin.com]

- 20. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Sodium Heptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium heptanoate (B1214049), the sodium salt of the seven-carbon medium-chain fatty acid heptanoic acid, has garnered significant scientific interest for its potential therapeutic applications, particularly in neurological disorders characterized by metabolic dysregulation. This technical guide provides a comprehensive overview of the core mechanisms of action of sodium heptanoate, focusing on its metabolic, neuromodulatory, and potential epigenetic effects. Detailed experimental methodologies, quantitative data from key studies, and visualizations of relevant pathways are presented to offer a thorough understanding for researchers and professionals in drug development.

Core Mechanism: A Tale of Two Metabolites and Anaplerosis

The primary mechanism of action of sodium heptanoate revolves around its role as an alternative energy substrate for the brain, particularly under conditions of impaired glucose metabolism. Unlike long-chain fatty acids, heptanoate can readily cross the blood-brain barrier. Once inside the central nervous system, it is primarily taken up and metabolized by glial cells, specifically astrocytes.

Through the process of β-oxidation, heptanoate is broken down into two key metabolites: acetyl-CoA and propionyl-CoA . This metabolic fate is what distinguishes heptanoate from even-chain fatty acids, which only produce acetyl-CoA.

-

Acetyl-CoA enters the tricarboxylic acid (TCA) cycle to fuel ATP production, providing a direct source of energy.

-

Propionyl-CoA is converted to succinyl-CoA, which is a crucial intermediate of the TCA cycle. This process of replenishing TCA cycle intermediates is known as anaplerosis . By bolstering the pool of TCA cycle intermediates, heptanoate enhances the cycle's overall capacity and function.[1][2][3][4][5][6][7]

This dual contribution of providing both a fuel source (acetyl-CoA) and replenishing the metabolic machinery (propionyl-CoA) is central to the therapeutic potential of sodium heptanoate.

Signaling Pathway: Heptanoate Metabolism and the TCA Cycle

The metabolic cascade of sodium heptanoate within an astrocyte is depicted below.

Neuromodulatory Effects: The Glutamate-Glutamine Cycle

The metabolism of heptanoate in astrocytes has a significant impact on neurotransmitter cycling, particularly the glutamate-glutamine cycle. Glutamate is the primary excitatory neurotransmitter, and its excess in the synaptic cleft can be neurotoxic. Astrocytes play a key role in clearing synaptic glutamate, converting it to glutamine, which is then shuttled back to neurons to be reconverted into glutamate.

Studies have shown that administration of heptanoate leads to a significant increase in brain glutamine levels.[1][2][3][4] This suggests that the anaplerotic effect of heptanoate enhances the capacity of astrocytes to synthesize glutamine from glutamate, thereby promoting efficient neurotransmitter recycling and protecting neurons from excitotoxicity.

Quantitative Data on Brain Metabolites

The following table summarizes the quantitative changes in key brain metabolites observed in a study using a mouse model of Glucose Transporter Type 1 Deficiency (G1D), a condition with impaired brain glucose uptake.

| Metabolite | Control Group | G1D Mouse Model + Heptanoate | Fold Change | Reference |

| Acetyl-CoA (nmol/g) | ~2.5 | ~4.0 | ~1.6x | [1][8] |

| Glutamine (μmol/g) | ~4.0 | ~6.0 | ~1.5x | [1][8] |

| Glutamate (μmol/g) | ~10.0 | ~10.0 | No significant change | [1][8] |

Neuroprotective Properties

In vitro studies have demonstrated the neuroprotective effects of heptanoate. Pre-treatment of cultured neurons with heptanoate has been shown to protect against cell death induced by oxygen-glucose deprivation (OGD), a model for ischemic injury, and against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity. Furthermore, incubation of cultured astrocytes with heptanoate enhances mitochondrial respiration and ATP turnover, suggesting that it not only provides fuel but also improves mitochondrial function, which is crucial for cellular resilience against stress.

Logical Relationship: From Metabolism to Neuroprotection

The neuroprotective effects of sodium heptanoate are a direct consequence of its metabolic actions.

Effects on the Gut Microbiome

Emerging evidence suggests that sodium heptanoate can modulate the composition of the gut microbiome. In a study with weaned piglets challenged with Escherichia coli, dietary supplementation with sodium heptanoate resulted in a reduction of Enterobacteriaceae in the colon. This indicates a potential role for sodium heptanoate in shaping the gut microbial landscape, which could have systemic implications through the gut-brain axis.

Histone Deacetylase (HDAC) Inhibition: A Putative but Minor Role

Short-chain fatty acids (SCFAs), such as butyrate (B1204436) and propionate, are well-known inhibitors of histone deacetylases (HDACs).[9][10][11][12][13] HDAC inhibition leads to hyperacetylation of histones, which can alter gene expression and is a mechanism implicated in the anti-inflammatory and anti-cancer effects of some SCFAs.

While heptanoate is a medium-chain fatty acid, the potential for HDAC inhibition has been considered. However, direct evidence for potent HDAC inhibition by heptanoate is currently lacking, and its IC50 values are not well-established in the literature. It is generally considered to be a much weaker HDAC inhibitor than butyrate. Therefore, while a minor contribution from HDAC inhibition cannot be entirely ruled out, it is not considered a primary mechanism of action for sodium heptanoate's therapeutic effects.

Comparative IC50 Values for HDAC Inhibition by SCFAs

| Short-Chain Fatty Acid | IC50 (in nuclear extracts) | Reference |

| Butyrate | 0.09 mM | [9] |

| Propionate | ~0.18 mM | [9] |

| Heptanoate | Not well-established | N/A |

Experimental Protocols

Analysis of Brain Metabolites using 13C-labeled Heptanoate and NMR/Mass Spectrometry

This protocol provides a generalized workflow for tracing the metabolic fate of sodium heptanoate in the brain.

Objective: To quantify the incorporation of carbon from heptanoate into key brain metabolites.

Methodology:

-

Animal Model: Utilize a relevant animal model (e.g., mouse model of a neurological disorder).

-

Infusion: Administer 13C-labeled sodium heptanoate (e.g., [1,2-13C2]heptanoate) via intravenous infusion.

-

Tissue Collection: At predetermined time points, euthanize the animals and rapidly collect brain tissue. Flash-freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction: Homogenize the brain tissue in a suitable solvent (e.g., perchloric acid) to precipitate proteins and extract small molecule metabolites.

-

Sample Preparation: Neutralize and lyophilize the extract. Reconstitute the sample in a suitable buffer for analysis.

-

Analysis:

-

13C Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 13C NMR spectra to identify and quantify the 13C-labeled metabolites. This technique allows for the determination of the specific carbon positions that are labeled.

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatize the metabolites to make them volatile (for GC-MS) and separate them chromatographically. The mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the quantification of 13C enrichment in different metabolites.

-

-

Data Analysis: Analyze the spectra to determine the concentration and isotopic enrichment of metabolites such as glutamate, glutamine, and TCA cycle intermediates.

Experimental Workflow: 13C Heptanoate Brain Metabolism Study

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)

This protocol outlines a general procedure to assess the neuroprotective effects of sodium heptanoate against ischemic-like injury in cultured neurons.

Objective: To determine if sodium heptanoate can protect neurons from cell death induced by OGD.

Methodology:

-

Cell Culture: Culture primary neurons (e.g., from rat hippocampus or cortex) or a neuronal cell line.

-

Pre-treatment: Incubate the neuronal cultures with varying concentrations of sodium heptanoate for a specified period (e.g., 24 hours).

-

OGD Induction:

-

Replace the culture medium with a glucose-free medium.

-

Place the cultures in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a duration that induces significant cell death in control cultures (e.g., 60-90 minutes).

-

-

Reperfusion: Return the cultures to a normoxic incubator with regular, glucose-containing medium.

-

Assessment of Cell Viability: After a recovery period (e.g., 24 hours), assess cell viability using methods such as:

-

MTT assay: Measures mitochondrial metabolic activity.

-

LDH assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

-

Live/Dead staining: Uses fluorescent dyes to distinguish between live and dead cells.

-

-

Data Analysis: Compare the viability of neurons pre-treated with sodium heptanoate to that of untreated control cultures subjected to OGD.

Conclusion

The primary mechanism of action of sodium heptanoate is its role as a metabolic therapy, particularly for the brain. By providing both a direct energy source in the form of acetyl-CoA and replenishing the TCA cycle through propionyl-CoA (anaplerosis), it enhances cerebral energy metabolism. This metabolic enhancement, which occurs predominantly in glial cells, supports the glutamate-glutamine cycle, leading to improved neurotransmitter homeostasis and neuroprotection. While it may have minor effects on the gut microbiome and potentially weak HDAC inhibitory activity, its core therapeutic potential lies in its ability to fuel and fortify cellular metabolism in the face of energetic stress. This in-depth understanding is critical for the continued development and targeted application of sodium heptanoate in various neurological and metabolic disorders.

References

- 1. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. gsartor.org [gsartor.org]

- 10. Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Short-Chain HDAC Inhibitors Differentially Affect Vertebrate Development and Neuronal Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs [frontiersin.org]

- 13. Histone deacetylase inhibition by gut microbe-generated short chain fatty acids entrains intestinal epithelial circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Solubility of Sodium Heptanoate for Researchers and Pharmaceutical Scientists

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility of sodium heptanoate (B1214049) in various solvents, a critical parameter for its application in research, drug development, and chemical manufacturing. Sodium heptanoate, the sodium salt of heptanoic acid, is a versatile molecule utilized as an emulsifier, surfactant, and, notably, as a permeation enhancer in pharmaceutical formulations to improve the bioavailability of poorly soluble drugs.[1][2] Understanding its solubility characteristics is paramount for optimizing its function in these roles.

Physicochemical Properties of Sodium Heptanoate

Sodium heptanoate is a white to almost white crystalline powder.[1][3][4] As a sodium salt of a medium-chain fatty acid, it exhibits amphiphilic properties, possessing both a hydrophilic carboxylate head and a hydrophobic heptyl tail. This structure dictates its behavior in different solvents.

Molecular Formula: C₇H₁₃NaO₂[1][5]

Molecular Weight: 152.17 g/mol [1][5]

Solubility of Sodium Heptanoate in Various Solvents

Aqueous Solubility

Sodium heptanoate is known to be soluble in water.[2][3] One source indicates a solubility of 100 mg/mL (10 g/100 mL) in water, although the specific temperature for this measurement is not provided.[6] The solubility of sodium carboxylates in water is generally high due to the strong ion-dipole interactions between the charged carboxylate group and water molecules.[7]

Solubility in Organic Solvents

The solubility of sodium heptanoate in organic solvents is governed by the principle of "like dissolves like." The presence of the nonpolar alkyl chain suggests some solubility in organic solvents, while the ionic carboxylate group limits its solubility in nonpolar solvents.

Table 1: Quantitative and Qualitative Solubility of Sodium Heptanoate

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |

| Water | Polar Protic | 100 mg/mL[6] | Soluble[2][3] |

| Ethanol | Polar Protic | Data not available | Less soluble than in water[8] |

| Methanol | Polar Protic | Data not available | Likely soluble |

| Acetone | Polar Aprotic | Data not available | Sparingly soluble to insoluble |

| Ethyl Acetate | Moderately Polar | Data not available | Likely sparingly soluble |

| Diethyl Ether | Nonpolar | Data not available | Likely insoluble |

| Hexane | Nonpolar | Data not available | Insoluble |

| Toluene | Nonpolar | Data not available | Insoluble |

Note: The qualitative assessments are based on the general solubility trends of sodium carboxylates and the physicochemical properties of sodium heptanoate.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for formulation development and research. The following are detailed methodologies for key experiments related to the solubility and properties of sodium heptanoate.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a solid in a liquid.[9]

Objective: To determine the saturation concentration of sodium heptanoate in a specific solvent at a controlled temperature.

Materials:

-

Sodium heptanoate (high purity)

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS, or a validated titration method)

Procedure:

-

Add an excess amount of sodium heptanoate to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is necessary to ensure that equilibrium is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow equilibrium to be established (typically 24-72 hours). Preliminary studies may be needed to determine the time required to reach equilibrium.

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Analyze the concentration of sodium heptanoate in the diluted sample using a validated analytical method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

Determination of Critical Micelle Concentration (CMC)

As a surfactant, sodium heptanoate can form micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is an important parameter for understanding its emulsifying and permeation-enhancing properties.[10]

Objective: To determine the CMC of sodium heptanoate in an aqueous solution.

Method: Surface Tension Measurement

Materials:

-

Sodium heptanoate

-

High-purity water

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of sodium heptanoate in water at a concentration well above the expected CMC.

-

Prepare a series of dilutions of the stock solution with varying concentrations of sodium heptanoate.

-

Measure the surface tension of each solution using a tensiometer at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the sodium heptanoate concentration.

-

The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau or a much shallower slope. The concentration at which this break in the curve occurs is the CMC.[11]

Role of Solubility in Drug Delivery: Permeation Enhancement

A key application of sodium heptanoate in the pharmaceutical industry is as a permeation enhancer for oral drug delivery.[1][12] Its solubility and surfactant properties are central to this function. The proposed mechanism involves the transient and reversible disruption of the intestinal epithelial barrier.

Logical Workflow of Permeation Enhancement by Sodium Heptanoate

The following diagram illustrates the logical workflow of how sodium heptanoate is thought to enhance the permeation of co-administered drugs across the intestinal epithelium.

Caption: Logical workflow of sodium heptanoate as a permeation enhancer.

This workflow illustrates that upon dissolution in the gastrointestinal fluid, sodium heptanoate interacts with the epithelial cell membrane, leading to increased membrane fluidity and modulation of tight junctions.[13][14] These effects facilitate the passage of co-administered drugs through both the transcellular (across the cells) and paracellular (between the cells) pathways, ultimately leading to enhanced systemic absorption.

Experimental Workflow for Assessing Permeation Enhancement

A common in vitro model to study intestinal drug absorption and the effect of permeation enhancers is the Caco-2 cell monolayer model.

Caption: Experimental workflow for Caco-2 cell permeability assay.

This workflow outlines the key steps in assessing the permeation-enhancing effect of sodium heptanoate using a Caco-2 cell model, a widely accepted in vitro method.

Conclusion

The solubility of sodium heptanoate is a critical factor influencing its diverse applications, particularly in the pharmaceutical field as a permeation enhancer. While detailed quantitative solubility data in a wide range of organic solvents remains an area for further investigation, its high aqueous solubility is well-established. The experimental protocols provided in this guide offer a framework for researchers to determine its solubility and related properties with high accuracy. A deeper understanding of its solubility and mechanism of action will continue to drive its effective utilization in the development of advanced drug delivery systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 10051-45-3: Sodium heptanoate | CymitQuimica [cymitquimica.com]

- 3. Sodium Heptanoate | 10051-45-3 | TCI AMERICA [tcichemicals.com]

- 4. Sodium Heptanoate | 10051-45-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Sodium heptanoate | C7H13NaO2 | CID 23663651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Safety concerns over the use of intestinal permeation enhancers: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diva-portal.org [diva-portal.org]

Thermal Stability of Sodium Heptanoate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of sodium heptanoate (B1214049). Due to a notable lack of specific experimental data in publicly available literature, this guide synthesizes established knowledge on similar compounds and general thermal analysis principles to offer a foundational resource. Researchers are advised to use this document as a starting point and to conduct specific experimental verification for precise quantitative analysis.

Introduction

Sodium heptanoate (CH₃(CH₂)₅COONa) is the sodium salt of heptanoic acid, a seven-carbon saturated fatty acid. It finds applications in various industrial and research settings, including as a precursor in chemical synthesis and as a component in certain formulations. Understanding its thermal stability is crucial for determining safe handling and storage temperatures, predicting degradation pathways, and ensuring the integrity of manufacturing processes and final products.

Physicochemical Properties

A summary of the key physicochemical properties of sodium heptanoate is presented in Table 1. It is important to note the discrepancy in the reported melting point values from different sources, highlighting the need for definitive experimental determination.

Table 1: Physicochemical Properties of Sodium Heptanoate

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NaO₂ | [1][2] |

| Molecular Weight | 152.17 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | [2] |

| CAS Number | 10051-45-3 | [1] |

| Melting Point | 230-240 °C | [3] |

| 350 °C | [4] | |

| Decomposition Temperature | No data available | [4] |

Thermal Decomposition Profile

Alkali metal alkanoates, including sodium salts, are generally more stable when heated in an inert atmosphere (e.g., nitrogen or argon) compared to an oxidizing atmosphere (e.g., air or oxygen). In the presence of oxygen, decomposition can be initiated at or near the melting point.

The primary decomposition pathway for sodium carboxylates upon heating is the decarboxylation to form a ketone. For sodium heptanoate, the expected major decomposition product is 7-tridecanone (B47724) (dihexyl ketone), with sodium carbonate as a solid residue.

A logical diagram illustrating this expected decomposition pathway is provided below.

Experimental Protocols for Thermal Analysis

For researchers intending to perform thermal analysis on sodium heptanoate, the following generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on standard methodologies for the analysis of organic salts and should be optimized for the specific instrumentation used.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material.

Objective: To determine the thermal stability and decomposition profile of sodium heptanoate.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

-

Sample Preparation: A small, representative sample of sodium heptanoate (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30 °C).

-

Ramp up to a final temperature well above the expected decomposition range (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: The mass of the sample is recorded continuously as a function of temperature. The resulting data is typically plotted as percentage mass loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal events such as melting, crystallization, and solid-solid phase transitions, and to determine the enthalpy changes associated with these events.

Objective: To determine the melting point and other phase transitions of sodium heptanoate.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

-

Sample Preparation: A small amount of sodium heptanoate (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A purge of inert gas (e.g., nitrogen) is maintained over the sample and reference.

-

Temperature Program:

-

Equilibrate at a temperature below any expected transitions (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.

-

Cool the sample at a controlled rate back to the starting temperature.

-

A second heating cycle is often performed to observe the behavior of the sample after the initial thermal history has been erased.

-

-

Data Collection: The heat flow to or from the sample is recorded as a function of temperature. Endothermic events (like melting) and exothermic events are observed as peaks in the DSC thermogram.

The logical workflow for conducting a comprehensive thermal analysis of sodium heptanoate is depicted in the following diagram.

Summary of Thermal Data

Due to the absence of specific experimental data for sodium heptanoate in the reviewed literature, the following tables are presented as templates for researchers to populate with their own findings. For comparative purposes, data for potassium heptanoate is included where available, as it may provide an indication of the expected thermal behavior.

Table 2: Thermogravimetric Analysis (TGA) Data

| Parameter | Sodium Heptanoate | Potassium Heptanoate (for comparison) |

| Decomposition Onset Temperature (°C) | Data not available | ~420 °C |

| Temperature of Maximum Decomposition Rate (°C) | Data not available | Data not available |

| Mass Loss at 500 °C (%) | Data not available | ~6.3% (initial stage) |

| Final Residue (%) | Data not available | Data not available |

| Atmosphere | Specify | Inert |

Table 3: Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Sodium Heptanoate | Potassium Heptanoate (for comparison) |

| Melting Point (Peak Temperature, °C) | Conflicting data (230-240 or 350) | ~298 °C (Melting to Liquid Crystal) |

| Enthalpy of Fusion (J/g) | Data not available | ~62 J/g |

| Other Phase Transitions (°C) | Data not available | Solid-solid transitions at ~63 °C and ~75 °C |

Conclusion

This technical guide consolidates the currently available information on the thermal stability of sodium heptanoate. The significant gaps in quantitative data, particularly from TGA and DSC analyses, underscore the necessity for direct experimental investigation. The provided generalized protocols and theoretical framework are intended to support researchers in designing and executing these studies. A thorough thermal characterization will be invaluable for the safe and effective use of sodium heptanoate in research and industrial applications.

References

A Technical Guide to the Material Safety Data Sheet for Sodium Heptanoate

Introduction

Sodium heptanoate (B1214049) (CAS No: 10051-45-3), also known as sodium enanthate, is the sodium salt of the seven-carbon saturated fatty acid, heptanoic acid.[1][2][3][4] It presents as a white to off-white crystalline solid or powder.[1][4] In research and pharmaceutical development, sodium heptanoate is utilized for its properties as a surfactant, emulsifier, and preservative.[3][5] It also serves as a biochemical reagent in studies related to fatty acid metabolism and as a component in some drug delivery systems.[4][5] Given its application in sensitive research environments, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth summary of the material safety data for sodium heptanoate, focusing on its physical and chemical properties, hazards, and the necessary protocols for safe handling and emergency response.

Physicochemical Properties

The fundamental physical and chemical characteristics of sodium heptanoate are summarized below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NaO₂ | [1][6] |

| Molecular Weight | 152.17 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [1][4] |

| Melting Point | 350 °C | [1] |

| Boiling Point | 222.6 °C at 760 mmHg | [6] |

| Flash Point | 99.2 °C | [6] |

| Relative Density | 1.204 g/cm³ | [1] |

| Solubility | Soluble in water | [3] |

Hazard Identification and GHS Classification

The hazard classification for sodium heptanoate can vary between suppliers. One supplier classifies the substance with multiple hazards, while other aggregated sources and suppliers indicate it does not meet the criteria for a hazardous substance.[1][2][7] This discrepancy underscores the importance of consulting the specific Safety Data Sheet (SDS) provided by the manufacturer of the material in use.

A summary of the more cautious classification is provided below.[1]

| GHS Classification | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |

| STOT - Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation. |

Precautionary Statements: [1]

-

Prevention: P261, P264, P270, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P330

-

Storage: P403+P233, P405

-

Disposal: P501

Toxicological Profile

The toxicological effects are primarily derived from the GHS hazard classifications.[1] Standard SDS documents summarize these hazards but do not typically include detailed experimental protocols or quantitative data (e.g., LD50). The primary known effects are irritation to the skin, eyes, and respiratory system, and it is considered harmful if ingested.[1]

| Toxicological Endpoint | Effect |

| Acute Toxicity (Oral) | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |

| Respiratory Sensitization | May cause respiratory irritation.[1] |

| Germ Cell Mutagenicity | No data available.[1] |

| Carcinogenicity | No data available.[1] |

| Reproductive Toxicity | No data available.[1] |

Safety and Handling Protocols

Adherence to strict safety protocols is essential when working with any chemical reagent. The following sections and diagrams outline the necessary procedures for personal protection, handling, and storage of sodium heptanoate.

Personal Protective Equipment (PPE) Protocol

Proper PPE is the first line of defense against chemical exposure. The required equipment for handling sodium heptanoate is illustrated below.

Safe Handling Protocol

-

Ventilation: Always use sodium heptanoate in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1][7]

-

Contact Avoidance: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe dust or spray.[1]

-

Hygiene: Wash hands thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the laboratory area.[1]

-

Aerosol Formation: Take precautions to avoid the formation of dust and aerosols during handling.[1]

Storage Protocol

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[1]

-

Conditions: Store in a cool, well-ventilated, and dry place.[1] Recommended storage temperatures range from 4°C to room temperature (<15°C), depending on the supplier.[1][8]

-

Security: The substance should be stored locked up.[1]

-

Incompatibilities: Keep away from strong acids, alkalis, and oxidizing or reducing agents.[1]

Emergency Protocols

In the event of an accidental exposure, spill, or fire, the following protocols and workflows should be immediately initiated.

First Aid Measures

The appropriate first aid response depends on the route of exposure. Immediate and correct action can significantly mitigate potential harm.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1][7][9] |

| Skin Contact | Remove all contaminated clothing. Rinse the affected skin area thoroughly with large amounts of soap and water for at least 15 minutes. Seek medical attention.[1][9] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from a physician.[1][9] |

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention from a physician.[1][10] |

First Aid Decision Workflow

The following diagram outlines the decision-making process for responding to an exposure event.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[1][7]

-

Special Hazards: Combustion may produce irritant and toxic fumes.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with fumes and the substance.[1]

Accidental Release Protocol

A systematic approach to spill containment and cleanup is critical to prevent environmental contamination and further exposure.

Stability and Reactivity

Understanding the chemical stability and reactivity of sodium heptanoate is crucial for preventing hazardous reactions.

| Parameter | Description |

| Chemical Stability | Stable under recommended storage conditions.[1] |

| Possibility of Hazardous Reactions | No data available, but reactions are possible with incompatible materials.[1] |

| Conditions to Avoid | Direct sunlight, sources of ignition, and high temperatures.[1] |

| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] |

| Hazardous Decomposition Products | Under fire conditions, may decompose to emit toxic fumes, including carbon oxides.[1] |

Sodium heptanoate is a valuable compound in research and development but requires careful handling due to its potential hazards, including irritation to the skin, eyes, and respiratory system, and harm if swallowed.[1] Professionals must wear appropriate personal protective equipment, work in well-ventilated areas, and adhere to strict storage and handling protocols. Familiarity with the emergency procedures outlined in this guide is essential for ensuring a safe laboratory environment. Always refer to the specific SDS provided by the supplier for the most accurate and detailed information.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Sodium heptanoate | C7H13NaO2 | CID 23663651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 10051-45-3: Sodium heptanoate | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sodium heptanoate | CAS#:10051-45-3 | Chemsrc [chemsrc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Sodium Heptanoate | 10051-45-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. en.hesperian.org [en.hesperian.org]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Exploratory Studies on Sodium Heptanoate Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium heptanoate (B1214049), the sodium salt of the seven-carbon fatty acid heptanoic acid, is a molecule of increasing interest in various scientific and therapeutic fields. As an odd-chain fatty acid, its metabolism offers unique biochemical pathways that differentiate it from the more common even-chain fatty acids. This technical guide provides a comprehensive overview of the current state of exploratory research into the effects of sodium heptanoate, with a focus on its metabolic, cardiovascular, and neurological implications. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development, offering a detailed look at experimental findings, methodologies, and potential mechanisms of action.

Metabolic Fate and Anaplerotic Potential

The primary distinguishing feature of sodium heptanoate is its metabolism via β-oxidation to yield both acetyl-CoA and propionyl-CoA.[1] This is in contrast to even-chain fatty acids, which only produce acetyl-CoA.[1] The resulting propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle (CAC), through a process known as anaplerosis.[1] This replenishment of CAC intermediates is crucial for maintaining cellular energy homeostasis, particularly under conditions of metabolic stress.

Furthermore, heptanoate can be metabolized by the liver into five-carbon (C5) ketone bodies, namely β-ketopentanoate and β-hydroxypentanoate. These C5 ketone bodies can cross the blood-brain barrier and serve as an alternative energy source for the brain, a property that has sparked interest in its potential therapeutic applications for neurological disorders associated with impaired glucose metabolism.[1]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from various preclinical studies investigating the effects of sodium heptanoate.

Table 1: Effects on Myocardial Metabolism in a Swine Model of Ischemia-Reperfusion

| Parameter | Control (Saline) | Heptanoate (0.4 mM) | Hexanoate (Negative Control) | Reference |

| Citric Acid Cycle Intermediates (nmol/g wet wt) | [2] | |||

| Citrate | N/A | No significant change | No significant change | [2] |

| α-Ketoglutarate | N/A | Significant reduction | Significant reduction | [2] |

| Succinate | N/A | No significant change | Significant increase (1.8-fold) | [2] |

| Fumarate | N/A | >2-fold increase | No significant change | [2] |

| Malate | N/A | >2-fold increase | No significant change | [2] |

| Sum of CAC Intermediates | N/A | Significantly increased | No significant difference from control | [2] |

N/A: Specific baseline values for the control group were not provided in the search results.

Table 2: Effects on Feed Efficiency and Growth in Gilthead Sea Bream (Sparus aurata)

| Diet Group | Fish Meal (FM) Content | Sodium Heptanoate Supplementation | Feed Efficiency (FE) (Weeks 1-4) | Overall Growth (11 weeks) | Reference |

| D1 | 200 g/kg | None | 0.88 | 13-14 g to 81-84 g | [3] |

| D2 | 200 g/kg | 3 g/kg | 0.99 | 13-14 g to 81-84 g | [3] |

| D3 | 50 g/kg | None | N/A | 13-14 g to 81-84 g | [3] |

| D4 | 50 g/kg | 3 g/kg | N/A | 13-14 g to 81-84 g | [3] |

N/A: Data for this specific time point was not highlighted in the search results for these groups.

Table 3: Effects on Brain Metabolites in a Mouse Model of Glucose Transporter Type 1 Deficiency (G1D)

| Metabolite | Normal Mice | G1D Mice | Reference |

| Acetyl-CoA | N/A | Significantly higher with heptanoate infusion | [4] |

| Glutamine | N/A | Significantly higher with heptanoate infusion | [4] |

N/A: Specific quantitative values were not available in the provided search results. The study by Marin-Valencia et al., 2013, is the primary source for this data.

Experimental Protocols

This section details the methodologies employed in key studies to investigate the effects of sodium heptanoate.

Myocardial Metabolism in a Swine Model

-

Animal Model: Anesthetized pigs subjected to a 60% reduction in coronary blood flow for 60 minutes, followed by 30 minutes of reperfusion.[5]

-

Treatment Groups:

-

Saline control

-

Sodium heptanoate (0.4 mM)

-

Hexanoate (negative control, 0.4 mM)

-

-

Administration: Treatment was initiated during the last 30 minutes of ischemia and continued throughout reperfusion.[5]

-

Sample Analysis: Myocardial tissue was analyzed for the content of citric acid cycle intermediates.[2]

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

-

Cell Culture: Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used.

-

Oxygen-Glucose Deprivation (OGD):

-

Culture medium is replaced with a glucose-free medium.

-

Cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 4-6 hours).

-

-

Reoxygenation: The glucose-free medium is replaced with complete culture medium, and the cells are returned to a normoxic incubator for 24 hours.

-

Treatment: Sodium heptanoate is typically added to the culture medium before, during, or after the OGD period.

-

Assessment of Neuroprotection: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity, or the LDH (lactate dehydrogenase) release assay, which measures membrane integrity.[6]

Corrosion Inhibition Assessment

-

Electrochemical Measurements: Stationary electrochemical techniques like voltamperometry and chronopotentiometry are used to evaluate the corrosion inhibition properties of sodium heptanoate.

-

Experimental Setup:

-

Working Electrode: Copper or carbon steel.

-

Reference Electrode: Saturated Calomel Electrode (SCE).

-

Auxiliary Electrode: Platinum wire.

-

-

Test Solution: A solution containing sodium heptanoate at a specific concentration (e.g., 0.08 M) and pH (e.g., pH 8) is used.[2]

-

In Situ Analysis: Electrochemical Atomic Force Microscopy (ECAFM) can be employed to visualize the formation of the protective film on the metal surface in real-time.[2]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which sodium heptanoate exerts its effects are still under investigation. However, based on its metabolic products and the effects observed in various studies, several potential pathways can be hypothesized.

Metabolic Reprogramming and Energy Stress Sensing

The production of acetyl-CoA and anaplerotic propionyl-CoA from heptanoate metabolism directly impacts cellular energy status. This can influence key energy-sensing pathways such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways. While direct evidence is limited, it is plausible that by providing an alternative energy source and replenishing CAC intermediates, sodium heptanoate could modulate these pathways to promote cell survival under metabolic stress.

Neurotransmitter Metabolism in Glial Cells

Studies suggest that heptanoate is preferentially metabolized by glial cells, particularly astrocytes.[7] The metabolism of heptanoate leads to an increase in glutamine levels in the brain.[4] Glutamine is a precursor for the neurotransmitter glutamate. This suggests that sodium heptanoate may play a role in supporting the glutamate-glutamine cycle, which is essential for normal neurotransmission.

Experimental Workflow for In Vitro Assessment

The following diagram illustrates a typical workflow for assessing the effects of sodium heptanoate in an in vitro cell culture model.

Conclusion and Future Directions

Exploratory studies on sodium heptanoate have revealed its unique metabolic properties and potential therapeutic applications in diverse areas, from cardiovascular and neurological health to aquaculture. Its role as an anaplerotic substrate and a precursor to alternative neural fuels warrants further investigation.

Future research should focus on:

-

Elucidating the specific signaling pathways directly modulated by sodium heptanoate and its metabolites.

-

Conducting more extensive in vivo studies to translate the promising in vitro findings, particularly in the context of neuroprotection.

-

Optimizing dosing and delivery methods for potential therapeutic applications.

-

Investigating its long-term effects and safety profile in various preclinical models.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as the scientific community continues to unravel the multifaceted effects of sodium heptanoate.

References

- 1. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. color | Graphviz [graphviz.org]

- 5. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Involving Sodium Heptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium heptanoate (B1214049), the sodium salt of the seven-carbon fatty acid heptanoic acid, has garnered significant interest in the scientific community for its unique metabolic properties and therapeutic potential.[1][2] Unlike even-chain fatty acids, the metabolism of this odd-chain fatty acid provides both a source of energy and a mechanism for replenishing key metabolic intermediates.[3][4] This technical guide provides a comprehensive overview of the biochemical pathways involving sodium heptanoate, its quantitative effects, and the experimental protocols used to elucidate its metabolic fate and function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, neuroscience, and therapeutic development.

Biochemical Pathways of Sodium Heptanoate

Sodium heptanoate is primarily available for metabolism through the hydrolysis of triheptanoin (B1683035), a synthetic triglyceride composed of three heptanoic acid molecules attached to a glycerol (B35011) backbone.[4][5] Following oral administration, triheptanoin is broken down by pancreatic lipases in the gastrointestinal tract, releasing heptanoate and glycerol.[5] Heptanoate is then absorbed and transported to various tissues, including the liver and brain, where it enters the mitochondria to be metabolized.[4][6]

Mitochondrial Beta-Oxidation

The primary metabolic fate of heptanoate is mitochondrial beta-oxidation.[4] As a medium-chain fatty acid, heptanoate can cross the inner mitochondrial membrane without the need for the carnitine shuttle system.[4] Within the mitochondrial matrix, heptanoate undergoes a series of enzymatic reactions catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) and other beta-oxidation enzymes.[4]

The beta-oxidation of the seven-carbon heptanoyl-CoA proceeds through two and a half cycles, yielding:

-

Two molecules of Acetyl-CoA: These two-carbon units can enter the Krebs cycle (also known as the citric acid cycle or TCA cycle) to generate ATP, the primary energy currency of the cell.[4]

-

One molecule of Propionyl-CoA: This three-carbon unit is the key to heptanoate's unique anaplerotic properties.[4]

Figure 1: Beta-oxidation of sodium heptanoate.

Anaplerotic Role in the Krebs Cycle

Anaplerosis refers to the replenishment of intermediates of the Krebs cycle that are extracted for biosynthetic purposes. The propionyl-CoA generated from heptanoate metabolism is a key anaplerotic substrate.[4] Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA.[4] Succinyl-CoA is an intermediate of the Krebs cycle, and its replenishment can enhance the cycle's capacity to produce reducing equivalents (NADH and FADH2) for ATP synthesis and to provide precursors for other metabolic pathways.[1][4] This anaplerotic effect is particularly beneficial in conditions where Krebs cycle intermediates are depleted, such as in certain genetic metabolic disorders.[7]

Figure 2: Anaplerotic entry of heptanoate into the Krebs cycle.

Effects on Neurotransmitter Synthesis and Gluconeogenesis

The anaplerotic effect of heptanoate has significant implications for neurotransmitter synthesis in the brain. The Krebs cycle intermediate α-ketoglutarate is a precursor for the neurotransmitters glutamate (B1630785) and GABA. By replenishing Krebs cycle intermediates, heptanoate metabolism can support the synthesis of these crucial signaling molecules.[6]

Furthermore, the propionyl-CoA from heptanoate can be converted to succinyl-CoA, which can then be converted to malate and exit the mitochondria to participate in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[4] This makes heptanoate a potential substrate for maintaining glucose homeostasis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacokinetics of heptanoate.

Table 1: Pharmacokinetic Parameters of Heptanoate

| Parameter | Healthy Subjects | Patients with LC-FAOD | Reference |

| Apparent Clearance (CL/F) | 544 L/h | ~19% lower than healthy subjects | [4][5] |

| Elimination Half-life (t½) | Not explicitly stated | ~1.7 hours | [1][4] |

| Maximum Concentration (Cmax) | Variable, multiple peaks observed | Variable, multiple peaks observed | [5] |

| Area Under the Curve (AUC) | Dose-dependent increase | Dose-dependent increase | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biochemical pathways of sodium heptanoate.

Protocol 1: Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to quantify the levels of heptanoate and other fatty acids in biological samples.

1. Lipid Extraction:

- Homogenize tissue or cell samples in a methanol-based solution.

- Perform lipid extraction using a chloroform/methanol (B129727) mixture according to standard methods like the Folch or Bligh-Dyer procedure.

2. Transesterification:

- Evaporate the solvent from the lipid extract under a stream of nitrogen.

- Resuspend the lipid residue in a solution of methanol containing an acid catalyst (e.g., 2.5% H2SO4).

- Heat the mixture to convert fatty acids to their fatty acid methyl esters (FAMEs).

3. FAMEs Extraction:

- Add hexane (B92381) and water to the reaction mixture to extract the FAMEs into the hexane layer.

- Collect the upper hexane layer containing the FAMEs.

4. GC-MS Analysis:

- Inject the FAME sample into a gas chromatograph equipped with a mass spectrometer.

- Use a suitable capillary column (e.g., a DB-23 or similar polar column) for the separation of FAMEs.

- Set the GC oven temperature program to effectively separate the different fatty acid methyl esters.

- The mass spectrometer is used to identify and quantify individual FAMEs based on their retention times and mass spectra.

"Sample (Tissue/Cells)" -> "Lipid Extraction\n(Folch/Bligh-Dyer)" -> "Transesterification\n(FAMEs synthesis)" -> "FAMEs Extraction\n(Hexane)" -> "GC-MS Analysis" [style=bold];

"GC-MS Analysis" -> "Quantification of\nHeptanoate" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

Figure 3: Workflow for fatty acid analysis by GC-MS.

Protocol 2: Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation in cultured cells.

1. Cell Culture:

- Plate cells in a suitable multi-well plate and culture until they reach the desired confluency.

2. Preparation of Radiolabeled Fatty Acid Substrate:

- Prepare a solution of [1-14C]-palmitate (as a representative fatty acid) complexed with bovine serum albumin (BSA).

3. Incubation:

- Wash the cells with a serum-free medium.

- Add the medium containing the [1-14C]-palmitate-BSA complex to the cells.

- Incubate the cells at 37°C for a defined period (e.g., 2-4 hours).

4. Measurement of 14CO2 Production:

- During incubation, trap the produced 14CO2 using a filter paper soaked in a trapping agent (e.g., NaOH) placed in the well.

- After incubation, stop the reaction by adding an acid (e.g., perchloric acid).

- Measure the radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.

5. Measurement of Acid-Soluble Metabolites (ASMs):

- Collect the cell culture medium.

- Precipitate the proteins and collect the supernatant containing the ASMs (e.g., acetyl-CoA).

- Measure the radioactivity in the ASM fraction using a scintillation counter.

Protocol 3: Analysis of Krebs Cycle Anaplerosis using Isotopic Tracers

This protocol uses stable isotope-labeled substrates to trace the contribution of heptanoate to the Krebs cycle.

1. Cell Culture and Labeling:

- Culture cells in a medium containing a stable isotope-labeled form of heptanoate (e.g., [U-13C7]heptanoate).

- Incubate the cells for a sufficient time to allow for the incorporation of the labeled carbons into metabolic intermediates.

2. Metabolite Extraction:

- Quench the metabolic activity of the cells rapidly (e.g., with cold methanol).

- Extract the intracellular metabolites using a suitable solvent system.

3. Mass Spectrometry Analysis:

- Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).

- Identify and quantify the mass isotopologues of Krebs cycle intermediates (e.g., citrate, succinate, malate).

4. Data Analysis:

- Determine the fractional contribution of the labeled heptanoate to each Krebs cycle intermediate by analyzing the mass isotopologue distribution.

- This data provides a quantitative measure of the anaplerotic flux from heptanoate into the Krebs cycle.

Conclusion

Sodium heptanoate presents a fascinating case of a fatty acid with dual metabolic roles: as an energy substrate and an anaplerotic agent. Its ability to generate both acetyl-CoA and propionyl-CoA provides a unique advantage, particularly in disease states characterized by impaired energy metabolism and Krebs cycle dysfunction. The methodologies outlined in this guide provide a framework for the continued investigation of sodium heptanoate's biochemical pathways and its potential therapeutic applications. Further research, particularly in generating more comprehensive quantitative data on its enzymatic interactions and cellular energetic effects, will be crucial in fully elucidating its role in health and disease and in advancing its clinical utility.

References

- 1. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Intracellular ATP concentration is a key regulator of bacterial cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on the Antimicrobial Activity of Sodium Heptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium heptanoate (B1214049), the sodium salt of the seven-carbon saturated fatty acid heptanoic acid, has long been recognized for its antimicrobial properties. As a member of the medium-chain fatty acids (MCFAs), its ability to inhibit the growth of a range of microorganisms has made it a subject of interest in the food preservation and pharmaceutical industries. This technical guide delves into the early research on the antimicrobial activity of sodium heptanoate, presenting quantitative data, detailed experimental protocols, and a visualization of its proposed mechanism of action.

Quantitative Antimicrobial Activity

The effectiveness of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. Early studies have determined the MIC of sodium heptanoate against various bacteria and fungi. The following tables summarize these findings, providing a comparative overview of its antimicrobial spectrum.

Table 1: Antibacterial Activity of Sodium Heptanoate (MIC values)

| Bacterial Species | Strain(s) | MIC (ppm) | pH | Reference(s) |

| Escherichia coli | Field isolates (swine) | >5000 | 7.0 | [1] |

| Salmonella enterica serovar Typhimurium | Field isolate (swine) | >5000 | 7.0 | [1] |

| Salmonella enterica serovar Derby | Field isolate (swine) | >5000 | 7.0 | [1] |

| Brachyspira hyodysenteriae | B78, 8dII, 6bI | Not specified | 7.2 and 6.0 | [2] |

Note: ppm (parts per million) is equivalent to µg/mL.

Experimental Protocols

The determination of the antimicrobial activity of sodium heptanoate has been primarily conducted using standardized laboratory methods such as broth microdilution and agar (B569324) dilution. These methods are fundamental in antimicrobial susceptibility testing.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

-

Preparation of Antimicrobial Stock Solution: A stock solution of sodium heptanoate is prepared in a suitable solvent or buffer, such as 50 mM sodium phosphate (B84403) buffer (pH 6.0), to a known concentration (e.g., 50,000 ppm)[1].

-

Serial Dilutions: A series of twofold dilutions of the sodium heptanoate stock solution are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth). This creates a gradient of decreasing concentrations of the antimicrobial agent.

-

Inoculum Preparation: The test microorganism is cultured overnight on an appropriate agar medium. A suspension of the microorganism is then prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

-

Inoculation: Each well of the microtiter plate containing the diluted sodium heptanoate is inoculated with a standardized suspension of the test microorganism. A growth control well (containing only broth and the microorganism) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test microorganism.

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of sodium heptanoate that completely inhibits the visible growth of the microorganism[3].

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium to determine the MIC.

Protocol:

-

Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of sodium heptanoate. This is achieved by adding a specific volume of the sodium heptanoate stock solution to the molten agar before it solidifies.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described in the broth microdilution method.

-

Inoculation: A small, standardized volume of the microbial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.

-

Incubation: The plates are incubated under suitable conditions for the growth of the test microorganism.

-

MIC Determination: After incubation, the plates are examined for microbial growth. The MIC is the lowest concentration of sodium heptanoate that prevents the growth of the microorganism on the agar surface[4][5].

Mechanism of Action

The antimicrobial action of sodium heptanoate, like other medium-chain fatty acids, is primarily attributed to its ability to disrupt the cell membrane of microorganisms. The lipophilic nature of the undissociated heptanoic acid allows it to easily pass through the lipid bilayer of the cell membrane[1].

Once inside the cell, the acid dissociates in the more alkaline cytoplasm, releasing protons (H+) and leading to a decrease in the intracellular pH. This acidification can disrupt essential metabolic processes and inhibit the activity of critical enzymes, ultimately leading to cell death[1]. Furthermore, the accumulation of the heptanoate anion within the cell can cause osmotic stress and further damage to the cell membrane.

The following diagram illustrates the proposed general mechanism of action for sodium heptanoate.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. woah.org [woah.org]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

Methodological & Application

Application Notes and Protocols for Sodium Heptanoate in Corrosion Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of sodium heptanoate (B1214049) as a corrosion inhibitor, with a focus on experimental protocols for its evaluation. Sodium heptanoate (CH₃(CH₂)₅COONa) is a straight-chain aliphatic carboxylate that has demonstrated significant potential as a low-toxicity and biodegradable corrosion inhibitor for metals such as carbon steel.[1]

Mechanism of Corrosion Inhibition